molecular formula C14H14 B14744061 7,8,9,10-Tetrahydrocyclohepta[de]naphthalene CAS No. 208-20-8

7,8,9,10-Tetrahydrocyclohepta[de]naphthalene

Cat. No.: B14744061
CAS No.: 208-20-8
M. Wt: 182.26 g/mol
InChI Key: ZMDJSIOZPZPBPN-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydrocyclohepta[de]naphthalene is a polycyclic aromatic hydrocarbon It is a derivative of naphthalene, characterized by the addition of a cycloheptane ring fused to the naphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydrocyclohepta[de]naphthalene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of 1,2,3,4-tetrahydronaphthalene with a suitable reagent to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the cycloheptane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydrocyclohepta[de]naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce halogens or other functional groups into the aromatic system.

Scientific Research Applications

7,8,9,10-Tetrahydrocyclohepta[de]naphthalene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.

    Biology: The compound can be used in studies related to the interaction of aromatic hydrocarbons with biological systems.

    Medicine: Research into potential therapeutic applications, including the development of drugs that target specific pathways involving aromatic hydrocarbons.

    Industry: It can be used in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydrocyclohepta[de]naphthalene involves its interaction with molecular targets and pathways within a system. The compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with biological molecules. These interactions can influence various biochemical pathways, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A similar compound with a simpler structure, lacking the cycloheptane ring.

    Acenaphthene: Another polycyclic aromatic hydrocarbon with a different ring structure.

    Perinaphthane: A compound with a similar fused ring system but different substituents.

Uniqueness

7,8,9,10-Tetrahydrocyclohepta[de]naphthalene is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying the effects of ring fusion on the reactivity and properties of polycyclic aromatic hydrocarbons.

Properties

CAS No.

208-20-8

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

tricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaene

InChI

InChI=1S/C14H14/c1-2-6-12-8-4-10-13-9-3-7-11(5-1)14(12)13/h3-4,7-10H,1-2,5-6H2

InChI Key

ZMDJSIOZPZPBPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=CC3=C2C(=CC=C3)C1

Origin of Product

United States

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